N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide
Overview
Description
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a butylamino group, a methoxyphenyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the butylamino group: This can be achieved through the reaction of butylamine with an appropriate precursor.
Introduction of the methoxyphenyl group: This step involves the reaction of a methoxyphenyl compound with the intermediate formed in the previous step.
Formation of the oxoprop-1-en-2-yl group:
Formation of the methylbenzamide group: This step involves the reaction of the intermediate compound with a methylbenzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-[(Z)-3-(butylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical properties and biological activities.
N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide: This compound has a chloro group instead of a methoxy group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-14-23-22(26)20(15-17-10-12-18(27-3)13-11-17)24-21(25)19-9-7-6-8-16(19)2/h6-13,15H,4-5,14H2,1-3H3,(H,23,26)(H,24,25)/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSNLJCUVFQDE-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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